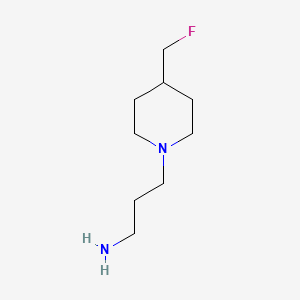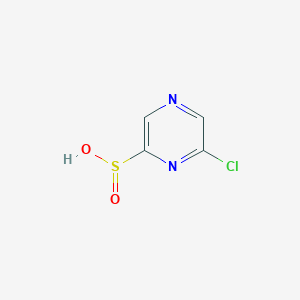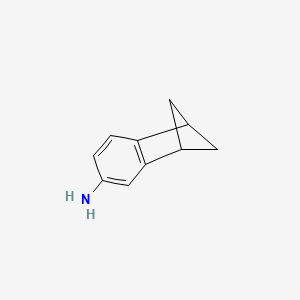![molecular formula C7H5BrN4O B12975911 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of an amino group at the 7th position, a bromine atom at the 5th position, and a pyrimidinone core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrimidine derivatives. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
化学反应分析
Types of Reactions
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[4,3-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects in diseases like cancer .
相似化合物的比较
Similar Compounds
7-Bromopyrido[3,2-d]pyrimidin-4-amine: Similar in structure but lacks the amino group at the 7th position.
4-Amino-6-bromopyrimidine: Contains a bromine atom and an amino group but differs in the core structure.
7-Deazaadenine Derivatives: These compounds share a similar pyrimidine core but differ in the substitution pattern.
Uniqueness
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry research.
属性
分子式 |
C7H5BrN4O |
|---|---|
分子量 |
241.04 g/mol |
IUPAC 名称 |
7-amino-5-bromo-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5BrN4O/c8-6-5-3(1-4(9)12-6)10-2-11-7(5)13/h1-2H,(H2,9,12)(H,10,11,13) |
InChI 键 |
CCHFPNALAAYKAE-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(N=C1N)Br)C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


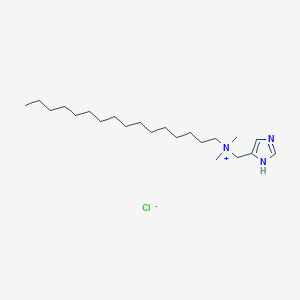
![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)
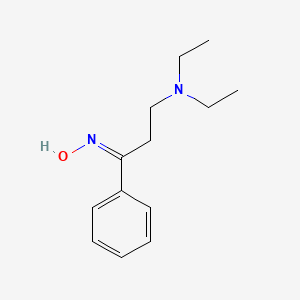
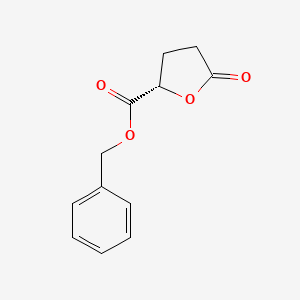
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)
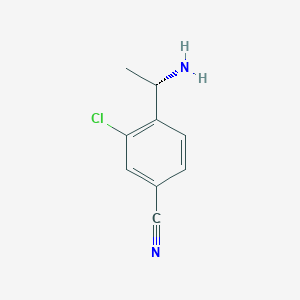
![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
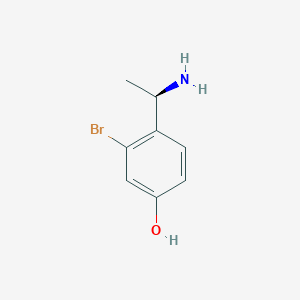
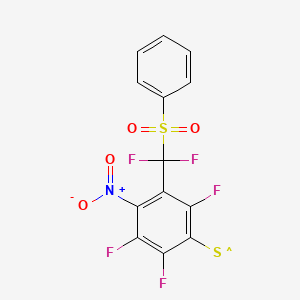
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)
